molecular formula C16H21N3O5S B5150973 2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B5150973
M. Wt: 367.4 g/mol
InChI Key: BUHWCIKJEZQLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an oxazole ring, and a methoxy-dimethylphenyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl group. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The oxazole ring may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-[(2,4-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of both the methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-10-6-13(23-5)14(7-11(10)2)25(21,22)19(4)9-16(20)17-15-8-12(3)24-18-15/h6-8H,9H2,1-5H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHWCIKJEZQLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC2=NOC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.